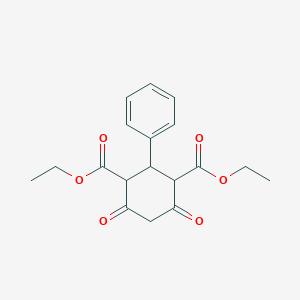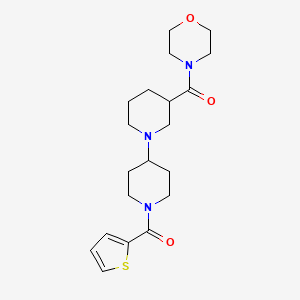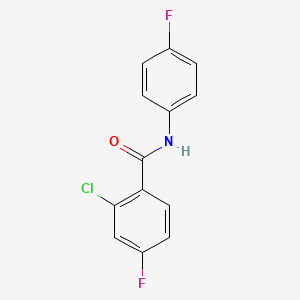
4-(2-fluorophenoxy)-1-D-valylpiperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-fluorophenoxy)-1-D-valylpiperidine-4-carboxylic acid, also known as FVPCA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a derivative of the naturally occurring neurotransmitter, gamma-aminobutyric acid (GABA), and has been shown to have a number of interesting biochemical and physiological effects.
作用機序
The mechanism of action of 4-(2-fluorophenoxy)-1-D-valylpiperidine-4-carboxylic acid is thought to involve its interaction with GABA receptors in the brain. Specifically, this compound has been shown to bind to the alpha-2 and alpha-3 subunits of GABA receptors, which leads to an increase in the inhibitory signaling mediated by these receptors. This, in turn, can lead to a reduction in neuronal excitability and an overall calming effect on the brain.
Biochemical and Physiological Effects:
In addition to its effects on GABA receptors, this compound has also been shown to have a number of other interesting biochemical and physiological effects. For example, it has been shown to increase the levels of several important neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to have anti-inflammatory effects and to modulate the activity of certain enzymes involved in cellular metabolism.
実験室実験の利点と制限
One of the major advantages of using 4-(2-fluorophenoxy)-1-D-valylpiperidine-4-carboxylic acid in scientific research is its specificity for GABA receptors. Unlike other compounds that may interact with multiple receptor types, this compound has been shown to be highly selective for the alpha-2 and alpha-3 subunits of GABA receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions.
One potential limitation of using this compound in lab experiments is its relatively low potency compared to other GABA receptor modulators. This may make it more difficult to achieve the desired effects at lower concentrations, which could limit its usefulness in certain experiments.
将来の方向性
There are a number of interesting future directions for research on 4-(2-fluorophenoxy)-1-D-valylpiperidine-4-carboxylic acid. One potential area of interest is in the development of more potent and selective compounds that target specific subtypes of GABA receptors. Another area of interest is in the use of this compound as a tool for studying the role of GABA receptors in various disease states, including anxiety disorders, epilepsy, and schizophrenia. Finally, this compound may have potential applications in the development of new medications for the treatment of these and other neurological conditions.
合成法
The synthesis of 4-(2-fluorophenoxy)-1-D-valylpiperidine-4-carboxylic acid typically involves a multi-step process that begins with the preparation of the starting materials, including 2-fluorophenol, valine, and piperidine. These compounds are then reacted together under controlled conditions to form the desired product, this compound. The exact details of the synthesis method can vary depending on the specific laboratory and equipment used.
科学的研究の応用
4-(2-fluorophenoxy)-1-D-valylpiperidine-4-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where it has been shown to have a number of interesting effects on the central nervous system. Specifically, this compound has been shown to modulate the activity of GABA receptors, which play a critical role in regulating neuronal excitability and inhibitory signaling.
特性
IUPAC Name |
1-[(2R)-2-amino-3-methylbutanoyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4/c1-11(2)14(19)15(21)20-9-7-17(8-10-20,16(22)23)24-13-6-4-3-5-12(13)18/h3-6,11,14H,7-10,19H2,1-2H3,(H,22,23)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIPBZUMAIWHLH-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5415869.png)

![N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5415893.png)

![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}-N'-cyclopentylurea](/img/structure/B5415907.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5415908.png)
![3-{2-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5415916.png)
![1-(3-chlorophenyl)-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5415920.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5415927.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5415930.png)

![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5415944.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(2-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5415951.png)
![4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine](/img/structure/B5415973.png)